1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15732992
Molecular Formula: C12H9ClF2N2O2
Molecular Weight: 286.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9ClF2N2O2 |
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Molecular Weight | 286.66 g/mol |
IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C12H9ClF2N2O2/c13-9-4-2-1-3-7(9)5-17-6-8(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19) |
Standard InChI Key | PCUOJLLZJBBISR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)F)C(=O)O)Cl |
Introduction
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the class of pyrazole derivatives. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and includes functional groups such as difluoromethyl and chlorobenzyl. These substituents enhance its biological activity and potential applications in medicinal chemistry and agrochemicals.
Synthesis Methods
The synthesis of this compound typically involves multiple steps using various precursors such as pyrazoles substituted with difluoromethyl groups and halogenated benzyl derivatives. Common techniques include nucleophilic substitutions or electrophilic additions depending on the substituents on the pyrazole ring.
Steps Involved:
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Preparation of Precursors: Synthesizing difluoromethyl-substituted pyrazoles.
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Coupling Reaction: Attaching chlorobenzyl moieties to form the desired structure.
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Purification Techniques: Thin-layer chromatography (TLC), nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS).
Biological Activities
Pyrazoles are known for their diverse pharmacological properties, including anticancer activities observed in some derivatives . While specific data on this compound's biological activity might be limited due to its novelty or lack of extensive research publication, related compounds show promise in interacting with enzymes or receptors due to their structural features.
Potential Applications:
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Medicinal Chemistry: Potential use as intermediates or active pharmaceutical ingredients due to enhanced lipophilicity from difluoromethylation.
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Agrochemicals: Could serve as precursors for novel pesticides given their structural diversity.
Antioxidant Activity
Some pyazole derivatives exhibit antioxidant properties by scavenging free radicals .
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